2,3-Difluoro-benzamidine
Overview
Description
2,3-Difluoro-benzamidine is a chemical compound with the molecular formula C7H6F2N2 It is an amidine derivative characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions
Preparation Methods
The synthesis of 2,3-Difluoro-benzamidine typically involves the reaction of 2,3-difluoroaniline with formamidine acetate under specific reaction conditions. The process can be summarized as follows:
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Synthetic Route
Starting Materials: 2,3-difluoroaniline and formamidine acetate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures.
Reaction Mechanism: The formamidine acetate reacts with 2,3-difluoroaniline to form this compound through a nucleophilic substitution reaction.
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Industrial Production Methods
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,3-Difluoro-benzamidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions and their conditions are as follows:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous medium at room temperature.
Products: Oxidation of this compound can lead to the formation of corresponding nitroso or nitro derivatives.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed in an inert atmosphere, often at low temperatures.
Products: Reduction can yield the corresponding amine derivatives.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: The reaction is conducted in the presence of a catalyst or under basic conditions.
Products: Substitution reactions can produce various substituted benzamidine derivatives.
Scientific Research Applications
2,3-Difluoro-benzamidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
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Chemistry
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
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Biology
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.
Protein Interaction Studies: It is used in studies involving protein-ligand interactions.
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Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Diagnostic Agents: It is investigated for use in diagnostic imaging and as a biomarker.
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Industry
Material Science: It is utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Agriculture: It is studied for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site.
Comparison with Similar Compounds
2,3-Difluoro-benzamidine can be compared with other similar compounds, such as 3,5-difluoro-benzamidine and 2,6-difluoro-benzamidine. The key differences lie in the position of the fluorine atoms on the benzene ring, which can significantly influence the compound’s chemical properties and reactivity.
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3,5-Difluoro-benzamidine
Fluorine Positions: Fluorine atoms at the 3 and 5 positions.
Properties: Different electronic and steric effects compared to this compound.
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2,6-Difluoro-benzamidine
Fluorine Positions: Fluorine atoms at the 2 and 6 positions.
Properties
IUPAC Name |
2,3-difluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKPCSWBVOSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390832 | |
Record name | 2,3-DIFLUORO-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-09-5 | |
Record name | 2,3-DIFLUORO-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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